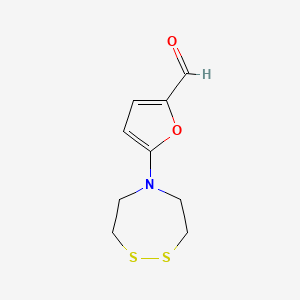

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde

Descripción

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a furan-derived aldehyde featuring a 1,2,5-dithiazepane heterocyclic substituent. This seven-membered ring contains two sulfur atoms and one nitrogen atom, conferring unique electronic and steric properties. The dithiazepane moiety may enhance metal-binding capacity or redox activity, distinguishing it from similar derivatives .

Propiedades

Fórmula molecular |

C9H11NO2S2 |

|---|---|

Peso molecular |

229.3 g/mol |

Nombre IUPAC |

5-(1,2,5-dithiazepan-5-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(12-8)10-3-5-13-14-6-4-10/h1-2,7H,3-6H2 |

Clave InChI |

JPQJLWHSRFQFLD-UHFFFAOYSA-N |

SMILES canónico |

C1CSSCCN1C2=CC=C(O2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and General Methods

The furan-2-carbaldehyde nucleus is commonly prepared via oxidation or formylation of furan derivatives. A widely used approach involves:

- Oxidation of 5-substituted furans or

- Vilsmeier-Haack formylation of furan derivatives to introduce the aldehyde group at the 2-position.

For example, 5-substituted furans such as 5-halofuran-2-carbaldehydes can be synthesized by selective halogenation followed by formylation reactions.

Oxidation of Hydroxymethylfurans

A relevant industrially scalable method for related diformylfurans involves oxidation of 5-(hydroxymethyl)furfural (HMF) derived from biomass carbohydrates like fructose. Using catalytic systems such as vanadium catalysts under controlled temperature (140–160°C) and oxygen flow, HMF can be selectively oxidized to dialdehyde furans. Though this process is for diformylfurans, it informs oxidation strategies for monofunctional aldehydes on furan rings.

Construction of the 1,2,5-Dithiazepane Ring

Ring Formation Strategies

The 1,2,5-dithiazepane ring is a seven-membered heterocycle containing two sulfur and one nitrogen atoms. Its synthesis typically involves:

- Cyclization reactions between appropriate dithiol and diamine precursors,

- Thiazepane ring formation via condensation of dithiols with aldehydes or amines,

- Use of sulfurizing agents to introduce sulfur atoms into the ring structure.

Attachment to the Furan Core

The key step is the selective attachment of the dithiazepane ring at the 5-position of the furan ring bearing the aldehyde at the 2-position. This can be achieved by:

- Nucleophilic substitution or condensation reactions between the aldehyde group on the furan ring and amine or thiol functionalities on the dithiazepane precursor.

- Cross-coupling reactions if halogenated furans are used as intermediates.

Detailed Synthetic Route Example

Based on literature analogues and heterocyclic synthesis principles, a plausible synthetic route is as follows:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | Furan derivative + POCl3/DMF | 5-substituted furan-2-carbaldehyde | Introduces aldehyde at 2-position on furan ring |

| 2 | Halogenation | Selective halogenation at 5-position (e.g., Br2) | 5-bromo-furan-2-carbaldehyde | Enables further cross-coupling or substitution |

| 3 | Nucleophilic substitution | Reaction with dithiazepane precursor (amine + dithiol) | 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde | Cyclization forms the dithiazepane ring attached to furan |

| 4 | Purification | Chromatography, recrystallization | Pure target compound | Ensures removal of side products and unreacted materials |

Reaction Conditions and Catalysts

- Temperature: Typically 80–160°C depending on step; lower temperatures favor selectivity in oxidation and formylation.

- Catalysts: Vanadium-based catalysts for oxidation of hydroxymethylfurans; palladium catalysts for cross-coupling if applicable.

- Solvents: Polar aprotic solvents like DMF for Vilsmeier-Haack; organic solvents such as dichloromethane or toluene for substitution and purification.

- Atmosphere: Oxygen or air flow for oxidation steps; inert atmosphere (nitrogen or argon) for sensitive coupling reactions.

Purification and Characterization

- Isolation methods: Liquid-liquid extraction, vacuum distillation, recrystallization.

- Analytical techniques: NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis are used to confirm structure and purity.

- Yields: Depending on conditions and scale, yields range from moderate (50–70%) to high (>90%) for optimized steps.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions (Temp/Time) | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Furan-2-carbaldehyde synthesis | Vilsmeier-Haack formylation | POCl3, DMF | 80–100°C, 2–4 h | 60–80 | Classic method for aldehyde introduction |

| Halogenation at 5-position | Electrophilic substitution | Br2 or NBS | 0–25°C, 1–3 h | 70–85 | Enables further functionalization |

| Dithiazepane ring formation | Cyclization/condensation | Dithiol + diamine precursors | 50–120°C, 4–12 h | 50–75 | Forms 7-membered heterocycle ring |

| Final coupling/attachment | Nucleophilic substitution or cross-coupling | Pd catalyst (if coupling) or direct condensation | RT to reflux, 2–24 h | 60–90 | Attaches dithiazepane to furan aldehyde |

| Purification | Chromatography, recrystallization | Solvents like DCM, toluene | Ambient or reduced pressure | - | Ensures product purity |

Análisis De Reacciones Químicas

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring and dithiazepane moiety can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dithiazepane moiety may also interact with specific receptors or enzymes, modulating their activity .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

- Nitrophenyl Derivatives :

- Synthesis : Prepared via diazotization of nitroanilines, followed by coupling with furfural. Electron-withdrawing nitro groups stabilize the aldehyde moiety but reduce nucleophilicity .

- Thermodynamics : High enthalpies of combustion (e.g., 5-(4-nitrophenyl) derivative: ∆cH°m = -4,890 kJ/mol) due to nitro group energy content .

- Applications: Potential precursors for explosives or agrochemicals due to nitro group reactivity.

Hydroxymethyl Derivatives :

- 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) :

- Synthesis : Derived from acid-catalyzed dehydration of fructose or corn syrup ().

- Properties : Exhibits hydrogen-bonded crystalline networks (O-H⋯O interactions) and toxicity to honey bees .

Applications : Platform chemical for biofuels (e.g., conversion to 5-(chloromethyl)furan-2-carbaldehyde, a biofuel precursor) .

Heterocyclic Derivatives :

- Structure : Contains a seven-membered oxazepane ring (O and N atoms).

- Properties : Molecular weight = 195.21 g/mol; higher polarity due to oxygen and nitrogen, contrasting with sulfur-rich dithiazepane analogs.

Halogenated Derivatives :

Thermodynamic and Physical Properties

*Estimated values based on analog data.

Actividad Biológica

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a compound of significant interest due to its potential pharmacological properties. The biological activity of such compounds, particularly those containing furan and heterocyclic moieties, has been extensively studied for various therapeutic applications including antimicrobial and antitumor activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde features a furan ring fused with a dithiazepane moiety. The synthesis typically involves multi-step reactions starting from readily available furan derivatives. The precise synthetic pathways can vary, but they generally include steps such as nucleophilic substitution and cyclization reactions to form the dithiazepane structure.

Antimicrobial Activity

Research has shown that compounds with furan rings exhibit notable antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various bacterial strains. A study highlighted that 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde | Staphylococcus aureus | 32 |

| 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde | Escherichia coli | 64 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies involving human cancer cell lines such as HeLa and HepG2 have demonstrated that it induces cytotoxic effects at varying concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| HepG2 | 20.7 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde may be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may act by:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.

- DNA Interaction : Some derivatives have demonstrated the ability to bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells could lead to increased apoptosis.

Case Studies

Several case studies have documented the efficacy of furan derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial tested the effectiveness of a furan derivative against resistant bacterial strains in hospitalized patients, showing promising results in reducing infection rates.

- Antitumor Trials : A phase I clinical trial evaluated the safety and efficacy of a related compound derived from furan in patients with advanced solid tumors. The study reported manageable side effects and preliminary signs of efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.